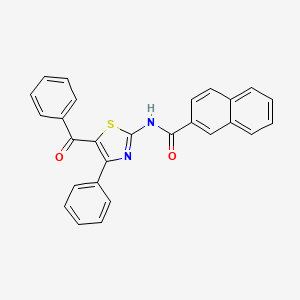

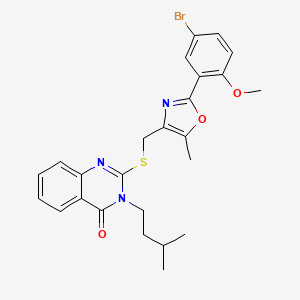

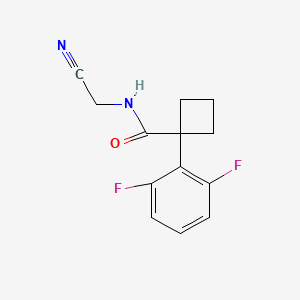

![molecular formula C9H11NO3 B2665835 2-Cyano-6-oxaspiro[2.5]octane-2-carboxylic acid CAS No. 2173996-86-4](/img/structure/B2665835.png)

2-Cyano-6-oxaspiro[2.5]octane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 6-Oxaspiro[2.5]octane-1-carboxylic acid is a unique chemical provided by Sigma-Aldrich . It’s used by early discovery researchers as part of a collection of unique chemicals . Another related compound is 1-Oxaspiro[2.5]octane-2-carboxylic acid .

Synthesis Analysis

A paper discusses the synthesis of a related compound, ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate . The process involves the conversion of 1-oxaspiro[2.5]octane-2-carboxylic acid nitrite by the action of sodium malonate in toluene .Molecular Structure Analysis

The molecular structure of 6-Oxaspiro[2.5]octane-1-carboxylic acid is represented by the linear formula C8H12O3 . Similarly, 1-Oxaspiro[2.5]octane-2-carboxylic acid has the same linear formula .Chemical Reactions Analysis

While specific chemical reactions involving 2-Cyano-6-oxaspiro[2.5]octane-2-carboxylic acid are not available, a related compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), has been used as a catalyst in electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Oxaspiro[2.5]octane-1-carboxylic acid include a linear formula of C8H12O3 . The same linear formula is also associated with 1-Oxaspiro[2.5]octane-2-carboxylic acid .Scientific Research Applications

Synthesis and Chemical Properties

- The conversion of 1-oxaspiro[2.5]octane-2-carboxylic acid nitrite to ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, followed by de-ethoxycarbonylation, demonstrates the compound's versatility in creating thiazoles and other derivatives. This process highlights the potential for generating compounds with varied biological activities (R. A. Kuroyan, S. A. Pogosyan, N. P. Grigoryan, 1991).

Catalytic Oxidation

- A study on the efficient catalytic oxidation of alcohols to carbonyl compounds using N-hydroxyphthalimide combined with a Co species underscores the compound's role in facilitating smooth oxidation processes at room temperature, suggesting applications in organic synthesis and industrial processes (T. Iwahama, Yasushi Yoshino, Takashi Keitoku, S. Sakaguchi, Y. Ishii, 2000).

Electrophilic Amination

- The electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane highlights its utility in synthesizing diverse diazaspirodecanones and diamino acid derivatives, indicating its potential in the development of novel pharmaceuticals and agrochemicals (S. Andreae, E. Schmitz, J. Wulf, B. Schulz, 1992).

Supramolecular Structures

- Investigations into the crystal structures of hydroxycarboxylic acid derivatives have revealed the influence of the hydroxymethyl group's conformation on the dimensionality of supramolecular structures. This insight is crucial for designing materials with specific physical and chemical properties (C. Foces-Foces, M. L. Rodríguez, M. Febles, C. Pérez, J. Martín, 2005).

Safety and Hazards

properties

IUPAC Name |

2-cyano-6-oxaspiro[2.5]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-6-9(7(11)12)5-8(9)1-3-13-4-2-8/h1-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTQNUBXPMAZRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC2(C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyano-6-oxaspiro[2.5]octane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

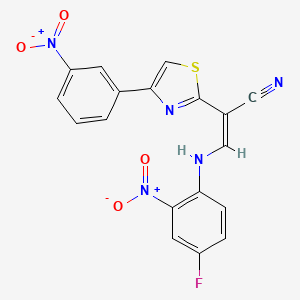

![3-ethyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2665753.png)

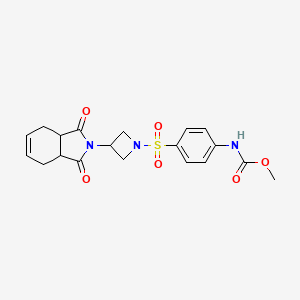

![5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B2665760.png)

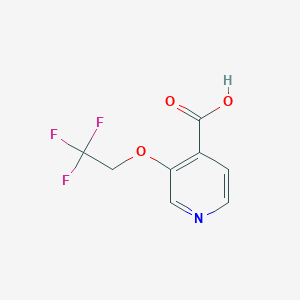

![1-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2665768.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2665773.png)

![Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2665774.png)